鲁弗沙星
描述
Rufloxacin is a fluoroquinolone antibiotic . It is used in the treatment of susceptible respiratory infections and uncomplicated cystitis . It is particularly active against gram-negative bacteria, including salmonella, shigella, campylobacter, neisseria, and pseudomonas .
Molecular Structure Analysis
The molecular formula of Rufloxacin is C17H18FN3O3S . The average molecular weight is 363.407 .
Chemical Reactions Analysis
Rufloxacin has been found to act as a photosensitizer . Irradiation of rufloxacin under aerobic conditions gives rise to N-demethylation of the piperazinyl ring .
Physical And Chemical Properties Analysis
Rufloxacin is a solid substance . It has a solubility of 2 mg/mL in water (ultrasonic) and 0.0852 mg/mL in DMSO (Need ultrasonic and warming) .
科学研究应用
- Field : Medicinal Chemistry
- Application : Rufloxacin and its derivatives have been studied for their potential as chemotherapeutic agents . For instance, rufloxacin bis-fluoroquinolone oxadiazole urea derivatives have shown inhibitory activities on various human cancer cell lines .
- Methods : The study involved the chemical synthesis of rufloxacin derivatives and testing their effects on cancer cell lines .
- Results : The rufloxacin derivatives showed inhibitory activities on various human cancer cell lines, including non-small-cell lung cancer (A549), liver cancer (SMCC-7722), gastric cancer (HGC27), pancreatic cancer (Capan-I), skin melanoma (A375), and leukemia .
- Field : Immunology
- Application : Rufloxacin has been studied for its effects on non-specific immune defenses . It has been found to enhance human macrophage phagocytosis and increase intracellular killing of Klebsiella pneumoniae .
- Methods : The study involved in-vitro, ex-vivo, and in-vivo investigations of the effects of rufloxacin on immune defenses . This included studying the effects of rufloxacin on human macrophages and K. pneumoniae .
- Results : Rufloxacin significantly enhanced human macrophage phagocytosis and increased intracellular killing of K. pneumoniae . It also made the bacteria more susceptible to both phagocytosis and intracellular killing by human macrophages .
Chemotherapeutic Potential of Rufloxacin
Immunomodulatory Effects of Rufloxacin
- Field : Microbiology
- Application : Rufloxacin has been studied for its antibacterial activity . It is effective against a wide range of bacteria, including both Gram-negative and Gram-positive microorganisms .
- Methods : The study involved testing the effects of Rufloxacin on various bacterial strains .
- Results : Rufloxacin showed significant antibacterial activity, making it a potential candidate for treating various bacterial infections .
- Field : Infectious Diseases
- Application : Rufloxacin has been studied for its potential use in the treatment of tuberculosis .
- Methods : The study involved testing the effects of Rufloxacin on Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
- Results : Rufloxacin showed promising results in inhibiting the growth of Mycobacterium tuberculosis .
- Field : Molecular Biology
- Application : Rufloxacin has been studied for its ability to inhibit DNA synthesis .
- Methods : The study involved testing the effects of Rufloxacin on DNA synthesis in various bacterial species .
- Results : Rufloxacin was found to inhibit DNA synthesis, which could potentially make it useful in treating bacterial infections .
- Field : Hospital Infections
- Application : Rufloxacin has been studied for its potential use in the treatment of rare hospital strains .
- Methods : The study involved testing the effects of Rufloxacin on various hospital strains .
- Results : Rufloxacin showed promising results in inhibiting the growth of these rare hospital strains .
Antibacterial Activity
Treatment of Tuberculosis
DNA Synthesis Inhibition
Treatment of Hospital Strains
- Field : Microbiology
- Application : Rufloxacin has been confirmed to have antibacterial activity against a large number of respiratory and urinary tract pathogens collected in five European countries .
- Methods : The study involved testing the effects of Rufloxacin on various respiratory and urinary tract pathogens .
- Results : Rufloxacin showed useful in-vitro activity against Mycoplasma catarrhalis, Haemophilus influenzae and Klebsiella pneumoniae, with a large proportion of Staphylococcus aureus also covered .
- Field : Medicinal Chemistry
- Application : Rufloxacin and its derivatives have been studied for their potential as chemotherapeutic agents . For instance, rufloxacin bis-fluoroquinolone oxadiazole urea derivatives have shown inhibitory activities on various human cancer cell lines .
- Methods : The study involved the chemical synthesis of rufloxacin derivatives and testing their effects on cancer cell lines .
- Results : The rufloxacin derivatives showed inhibitory activities on various human cancer cell lines, including non-small-cell lung cancer (A549), liver cancer (SMCC-7722), gastric cancer (HGC27), pancreatic cancer (Capan-I), skin melanoma (A375), and leukemia .
Antibacterial Activity Against Respiratory and Urinary Tract Pathogens
Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids
安全和危害
Rufloxacin can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Relevant Papers
Several papers have been published on Rufloxacin. A double-blind, comparative study showed that Rufloxacin could be a possible option for the treatment of acute exacerbations of chronic bronchitis . Another paper discussed the side-effects of antibacterial fluoroquinolones, including Rufloxacin . A systematic review of randomised clinical trials for oral antibiotic treatment also included Rufloxacin .
属性
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCJBUHJQLFDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106017-08-7 (monohydrochloride) | |
Record name | Rufloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048412 | |
Record name | Rufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rufloxacin | |
CAS RN |
101363-10-4 | |
Record name | Rufloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101363-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rufloxacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rufloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。